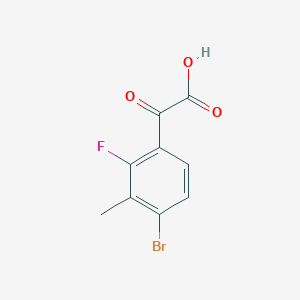
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8BrFO3 This compound is of interest due to its unique chemical structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, along with an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the oxoacetic acid group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxoacetic acid group or the aromatic ring.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The oxoacetic acid group may also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-3-methylbenzoic acid
- 4-Bromo-2-fluoro-3-methylbenzaldehyde
- 4-Bromo-2-fluoro-3-methylphenylacetic acid
Uniqueness
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the oxoacetic acid moiety, distinguishes it from other similar compounds and enhances its utility in various fields.
Properties
Molecular Formula |
C9H6BrFO3 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
FXMPJZGJOCSQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















